molecular formula C17H17N5 B11059025 4-Amino-2-(diethylamino)-6-phenylpyridine-3,5-dicarbonitrile

4-Amino-2-(diethylamino)-6-phenylpyridine-3,5-dicarbonitrile

Cat. No.: B11059025
M. Wt: 291.35 g/mol
InChI Key: NPZNVNKOWZGZRD-UHFFFAOYSA-N
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Description

4-Amino-2-(diethylamino)-6-phenylpyridine-3,5-dicarbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes an amino group, a diethylamino group, a phenyl group, and two cyano groups attached to a pyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(diethylamino)-6-phenylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as malononitrile and aromatic aldehydes.

    Introduction of Functional Groups: The amino and diethylamino groups are introduced through nucleophilic substitution reactions. This step often requires the use of reagents like diethylamine and ammonia under controlled conditions.

    Phenyl Group Addition: The phenyl group is usually introduced via a Friedel-Crafts alkylation reaction, using benzene and a suitable catalyst like aluminum chloride.

    Final Cyclization and Purification: The final product is obtained through cyclization and purification steps, which may involve recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(diethylamino)-6-phenylpyridine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the amino or diethylamino groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Diethylamine, ammonia, benzene, aluminum chloride, controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-Amino-2-(diethylamino)-6-phenylpyridine-3,5-dicarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-(diethylamino)-6-phenylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-phenylpyridine-3,5-dicarbonitrile: Lacks the diethylamino group, resulting in different chemical properties and reactivity.

    2-(Diethylamino)-6-phenylpyridine-3,5-dicarbonitrile:

    4-Amino-2-(diethylamino)-pyridine-3,5-dicarbonitrile: Lacks the phenyl group, leading to variations in its chemical behavior and uses.

Uniqueness

4-Amino-2-(diethylamino)-6-phenylpyridine-3,5-dicarbonitrile is unique due to the presence of both amino and diethylamino groups, along with the phenyl and cyano groups. This combination of functional groups imparts specific chemical properties, making it versatile for various applications in research and industry. Its unique structure allows for diverse chemical reactions and potential biological activities, distinguishing it from similar compounds.

Properties

Molecular Formula

C17H17N5

Molecular Weight

291.35 g/mol

IUPAC Name

4-amino-2-(diethylamino)-6-phenylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C17H17N5/c1-3-22(4-2)17-14(11-19)15(20)13(10-18)16(21-17)12-8-6-5-7-9-12/h5-9H,3-4H2,1-2H3,(H2,20,21)

InChI Key

NPZNVNKOWZGZRD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=C(C(=N1)C2=CC=CC=C2)C#N)N)C#N

Origin of Product

United States

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